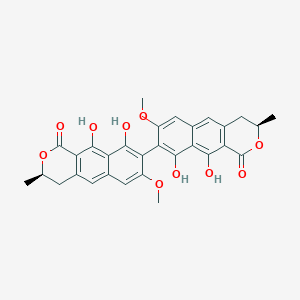
Vioxanthin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vioxanthin is a natural product found in Malbranchea cinnamomea, Paepalanthus bromelioides, and Trichophyton violaceum with data available.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Antimicrobial Activity : Vioxanthin has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various pathogens, including bacteria and fungi. For instance, studies have shown that this compound exhibits activity against Candida albicans and other opportunistic fungal infections, making it a candidate for developing antifungal treatments .
Anticancer Properties : this compound has been investigated for its potential anticancer effects. It is believed to induce apoptosis in cancer cells, particularly in colorectal cancer lines. The compound's ability to modulate cellular pathways associated with cancer progression presents opportunities for its use in chemoprevention strategies .
Nutritional Applications
Antioxidant Properties : As a carotenoid, this compound possesses antioxidant capabilities that can protect cells from oxidative stress. This property is crucial in preventing chronic diseases such as cardiovascular diseases and neurodegenerative disorders .
Dietary Supplementation : Given its health benefits, this compound can be incorporated into dietary supplements aimed at enhancing overall health and wellness. Its role as a natural colorant also makes it appealing for use in food products, providing both aesthetic appeal and health benefits .
Agricultural Applications
Plant Growth Promotion : this compound can enhance plant growth by improving photosynthetic efficiency and stress tolerance. Research indicates that carotenoids play a role in protecting plants from environmental stressors such as drought and salinity .
Biopesticide Development : The antimicrobial properties of this compound suggest its potential as a natural biopesticide. By inhibiting pathogenic microorganisms in agricultural settings, this compound can contribute to sustainable farming practices without the adverse effects associated with synthetic pesticides .
Industrial Applications
Natural Colorant : this compound's vibrant color makes it suitable for use as a natural dye in various industries, including textiles and cosmetics. The shift towards natural products enhances consumer demand for safe and non-toxic colorants .
Food Preservation : Its antioxidant properties also lend this compound potential applications in food preservation, helping to extend shelf life by preventing oxidative spoilage .
Case Study 1: Antifungal Efficacy
A study conducted on the efficacy of this compound against Candida albicans demonstrated that treatment with the compound significantly reduced fungal load in infected models. The study highlighted this compound's mechanism of action, which involves disrupting fungal cell membrane integrity.
Case Study 2: Antioxidant Activity
Research assessing the antioxidant capacity of this compound found that it effectively scavenged free radicals in vitro, showing promise as a dietary supplement to combat oxidative stress-related diseases.
Data Tables
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Pharmaceutical | Antimicrobial agent | Inhibits growth of fungi and bacteria |
| Anticancer agent | Induces apoptosis in cancer cells | |
| Nutritional | Dietary supplement | Provides antioxidants; supports overall health |
| Agricultural | Plant growth promoter | Enhances photosynthesis; improves stress tolerance |
| Biopesticide | Reduces reliance on synthetic pesticides | |
| Industrial | Natural colorant | Safe alternative to synthetic dyes |
| Food preservation | Extends shelf life through antioxidant properties |
Eigenschaften
CAS-Nummer |
15447-05-9 |
|---|---|
Molekularformel |
C30H26O10 |
Molekulargewicht |
546.5 g/mol |
IUPAC-Name |
(3R)-8-[(3R)-9,10-dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one |
InChI |
InChI=1S/C30H26O10/c1-11-5-13-7-15-9-17(37-3)23(27(33)19(15)25(31)21(13)29(35)39-11)24-18(38-4)10-16-8-14-6-12(2)40-30(36)22(14)26(32)20(16)28(24)34/h7-12,31-34H,5-6H2,1-4H3/t11-,12-/m1/s1 |
InChI-Schlüssel |
CJKYODJTBJDEJI-VXGBXAGGSA-N |
SMILES |
CC1CC2=C(C(=C3C(=C2)C=C(C(=C3O)C4=C(C5=C(C6=C(CC(OC6=O)C)C=C5C=C4OC)O)O)OC)O)C(=O)O1 |
Isomerische SMILES |
C[C@@H]1CC2=C(C(=C3C(=C2)C=C(C(=C3O)C4=C(C5=C(C6=C(C[C@H](OC6=O)C)C=C5C=C4OC)O)O)OC)O)C(=O)O1 |
Kanonische SMILES |
CC1CC2=C(C(=C3C(=C2)C=C(C(=C3O)C4=C(C5=C(C6=C(CC(OC6=O)C)C=C5C=C4OC)O)O)OC)O)C(=O)O1 |
Key on ui other cas no. |
15447-05-9 |
Synonyme |
Tf-26Vx vioxanthin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















